Benzofuran-5-ol

Description

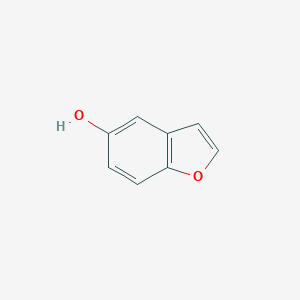

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFOPMSVNDORMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470002 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-10-6 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Spectral Data of Benzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and spectral data of Benzofuran-5-ol (also known as 5-Hydroxybenzofuran). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Summary of Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆O₂ | [1] |

| Molecular Weight | 134.13 g/mol | [2] |

| Melting Point | 186-187 °C | [3] |

| Boiling Point | 247.1 °C (at 760 mmHg) | [3] |

| Density | 1.28 g/cm³ | [3] |

| pKa (Predicted) | 9.27 ± 0.40 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.138 | [3] |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

1.2.1. Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied.

1.2.2. Boiling Point Determination

The boiling point is determined at atmospheric pressure using a distillation apparatus. A sample of this compound is placed in a round-bottom flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is dripping from the thermometer bulb at a steady rate.

1.2.3. Solubility Determination

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) is determined by the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

1.2.4. Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is determined using the shake-flask method. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in the n-octanol phase. The mixture is then shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached. The phases are separated by centrifugation, and the concentration of this compound in each phase is determined by a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Data

Spectral data is indispensable for the structural elucidation and characterization of this compound. This section provides an overview of the expected spectral characteristics and the experimental protocols for their acquisition.

Summary of Spectral Data

The following table summarizes the key spectral data for this compound based on characteristic absorptions and chemical shifts for its structural motifs.

| Technique | Expected Key Signals/Features |

| ¹H NMR | - Aromatic protons (benzene ring): δ 6.8-7.5 ppm. - Furan ring protons: δ 6.7-7.7 ppm. - Hydroxyl proton (-OH): Broad singlet, chemical shift is concentration and solvent dependent (typically δ 4-8 ppm). |

| ¹³C NMR | - Aromatic and furan carbons: δ 100-160 ppm. - Carbon bearing the hydroxyl group: Shifted downfield. |

| Infrared (IR) | - O-H stretch (hydroxyl group): Broad band around 3200-3600 cm⁻¹. - C-O stretch (hydroxyl group): 1260-1000 cm⁻¹. - Aromatic C=C stretching: 1600-1450 cm⁻¹. - Aromatic C-H stretching: ~3030 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 134. - Fragmentation pattern may involve loss of CO, CHO, and other fragments characteristic of the benzofuran ring system. |

Experimental Protocols for Spectral Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Data is typically collected with a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled sequence. A larger number of scans is usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

-

Data Acquisition (Electron Ionization - EI): For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components enter the mass spectrometer, where they are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Synthesis of this compound

A general and effective method for the synthesis of 5-hydroxybenzofurans involves a tandem in situ oxidative coupling and cyclization reaction.[5]

General Experimental Protocol

A mixture of a hydroquinone (1.0 equivalent), a β-dicarbonyl compound (2.0 equivalents), Zinc Iodide (ZnI₂) (0.5 equivalents), and Phenyliodine(III) diacetate (PIDA) (1.1 equivalents) in chlorobenzene is stirred at 95 °C for 6 hours.[5] Upon completion, the reaction is quenched with water. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-hydroxybenzofuran derivative.[5]

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[6][7] For this compound, its antifungal activity is of particular interest.

Proposed Antifungal Mechanism of Action

While the precise mechanism for this compound is still under investigation, research on related compounds suggests several potential pathways.[8] One prominent hypothesis involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[8][9] Another proposed mechanism is the disruption of intracellular calcium homeostasis.[8][10]

Experimental Workflow for Bioactivity Screening

The initial screening of the biological activity of a compound like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. Benzofuran [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Elusive Benzofuran-5-ol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance in Plant-Derived Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-5-ol, a heterocyclic organic compound, and its derivatives represent a class of molecules with significant therapeutic potential, particularly in the realm of antifungal agents. While the parent compound, this compound, has not been definitively isolated from natural plant sources, a diverse array of its derivatives are found in various plant families. This technical guide delves into the natural occurrence of these important compounds, with a particular focus on their isolation from plant matrices. It provides a comprehensive overview of the experimental methodologies employed for their extraction and purification, quantitative data on related compounds, and an exploration of their biological activities and associated signaling pathways. This document serves as a critical resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Occurrence of this compound Derivatives

Benzofuran derivatives are widely distributed in the plant kingdom, with prominent occurrences in the families Asteraceae, Rutaceae, Liliaceae, Cyperaceae, and Fabaceae.[1] Among these, the seeds of Psoralea corylifolia L. (Fabaceae), commonly known as Babchi, stand out as a particularly rich source of a variety of benzofuran compounds.[2][3][4]

While direct evidence for the natural occurrence of this compound remains elusive, structurally related compounds, such as corylifonol and isocorylifonol , have been successfully isolated from Psoralea corylifolia.[5] The biosynthesis of benzofuran derivatives in plants is understood to proceed through the phenylalanine and 1-deoxy-D-xylulose 5-phosphate pathways.[6] This suggests a potential, yet unconfirmed, biosynthetic route to this compound or its immediate precursors in certain plant species.

Isolation and Extraction from Plant Sources

The isolation of benzofuran derivatives from plant material, particularly from the seeds of Psoralea corylifolia, involves a multi-step process encompassing extraction, fractionation, and purification. The general workflow for this process is outlined below.

Experimental Protocols

1. Extraction of Benzofuran Derivatives from Psoralea corylifolia Seeds

-

Materials: Dried and powdered seeds of Psoralea corylifolia, Methanol (analytical grade), Soxhlet apparatus, Rotary evaporator.

-

Procedure:

-

A known quantity of the powdered seeds is placed in the thimble of a Soxhlet apparatus.

-

The extraction is performed with methanol for a period of 24-48 hours.

-

The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation by Column Chromatography

-

Materials: Crude methanol extract, Silica gel (60-120 mesh), Glass column, Solvents (e.g., hexane, ethyl acetate, chloroform in varying gradients).

-

Procedure:

-

The crude extract is adsorbed onto a small amount of silica gel to create a slurry.

-

A glass column is packed with silica gel in a suitable solvent (e.g., hexane).

-

The slurry containing the crude extract is loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., 100% hexane) and gradually increasing the polarity by adding more polar solvents (e.g., ethyl acetate, chloroform).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing benzofuran derivatives.

-

3. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

Materials: Fractions from column chromatography, HPLC system with a preparative column (e.g., C18), Solvents (e.g., methanol, water, acetonitrile), UV detector.

-

Procedure:

-

The fractions showing the presence of the target compounds are pooled and concentrated.

-

The concentrated sample is dissolved in a suitable solvent and filtered.

-

The sample is injected into the preparative HPLC system.

-

A suitable gradient elution program is used to separate the individual compounds.

-

The peaks corresponding to the desired benzofuran derivatives are collected.

-

The collected fractions are concentrated to yield the pure compounds.

-

4. Structural Elucidation

-

The structures of the isolated compounds are determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantitative Analysis

While quantitative data for this compound in plant extracts is not available due to its unconfirmed natural occurrence, studies have reported the quantification of other prominent benzofurans and related compounds in Psoralea corylifolia. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

| Compound | Plant Source | Extraction Method | Analytical Method | Concentration (mg/g of dry weight) | Reference |

| Psoralen | Psoralea corylifolia seeds | 70% Ethanol Reflux | HPLC-UV | 0.74 - 1.23 | [7] |

| Bakuchiol | Psoralea corylifolia seeds | 70% Ethanol Reflux | HPLC-UV | 11.71 | [7] |

| Angelicin | Psoralea corylifolia seeds | 70% Ethanol Reflux | HPLC-UV | Not specified | [7] |

| Neobavaisoflavone | Psoralea corylifolia seeds | 70% Ethanol Reflux | HPLC-UV | Not specified | [7] |

| Psoralidin | Psoralea corylifolia seeds | 70% Ethanol Reflux | HPLC-UV | Not specified | [7] |

| Isobavachalcone | Psoralea corylifolia seeds | 70% Ethanol Reflux | HPLC-UV | Not specified | [7] |

| Bavachinin | Psoralea corylifolia seeds | 70% Ethanol Reflux | HPLC-UV | Not specified | [7] |

Table 1: Quantitative analysis of major compounds in Psoralea corylifolia seeds.

Biological Activity and Signaling Pathways

Synthetic derivatives of this compound have demonstrated potent antifungal activity, suggesting that this structural motif is a promising scaffold for the development of novel antifungal drugs.[8][9] The proposed mechanisms of action for the antifungal activity of this compound derivatives involve multiple cellular targets.

The primary proposed mechanisms include:

-

Inhibition of N-myristoyltransferase (NMT): NMT is an essential fungal enzyme. Its inhibition by benzofuran derivatives disrupts critical cellular processes, ultimately leading to fungal cell death.[10]

-

Disruption of Calcium Homeostasis: Some benzofuran derivatives can alter intracellular calcium levels, triggering stress responses and apoptosis in fungal cells.[10][11]

-

Metabolic Activation: It is hypothesized that fungal enzymes can metabolize benzofuran-5-ols into more potent antifungal agents, such as benzoquinone derivatives.[10]

Furthermore, other benzofuran derivatives isolated from plants have exhibited a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[12][13]

Conclusion

While the direct isolation of this compound from plant sources remains to be achieved, the rich diversity of its derivatives in the plant kingdom, particularly in Psoralea corylifolia, underscores the importance of continued research in this area. The potent biological activities of these compounds, especially the antifungal effects of synthetic this compound derivatives, highlight their potential as lead structures for the development of new pharmaceuticals. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for researchers to further explore the fascinating chemistry and therapeutic potential of this class of natural products. Future investigations should focus on targeted screening of a wider range of plant species for the presence of this compound and its derivatives, as well as in-depth studies to elucidate their precise mechanisms of action and to quantify their presence in various plant tissues.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A review of Psoralea corylifolia L.: a valuable plant with profound biological significance [frontiersin.org]

- 6. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antifungal activity of benzofuran-5-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and structural characterization of novel Benzofuran-5-ol derivatives

An In-depth Technical Guide on the Synthesis and Structural Characterization of Novel Benzofuran-5-ol Derivatives

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core scaffold in a multitude of natural products and synthetic compounds of significant biological importance.[1][2] Derivatives of benzofuran are recognized for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] The this compound moiety, in particular, is a key structural feature in compounds that have demonstrated potent biological effects, making it a subject of considerable interest for medicinal chemists and drug development professionals.[4] These derivatives serve as valuable lead structures for the design and development of new therapeutic agents.[4][8] This guide provides a comprehensive overview of the synthesis and detailed structural characterization of novel this compound derivatives, tailored for researchers and scientists in the field of drug discovery.

Synthesis of Novel this compound Derivatives

The synthesis of benzofuran derivatives can be achieved through various strategies, often involving the cyclization of appropriately substituted phenols or the modification of existing benzofuran cores.[9][10] A common approach involves the reaction of substituted hydroquinones with β-ketoesters or their equivalents, followed by cyclization and subsequent chemical modifications.

Experimental Protocols

General Protocol for Synthesis of this compound Derivatives:

A representative synthesis is adapted from methodologies described for related benzofuran structures.[11][12][13]

-

Step 1: Condensation & Cyclization: To a solution of a substituted hydroquinone (1.0 eq) in a suitable solvent (e.g., dry dioxane or ethanol), add a β-ketoester (1.1 eq) and a catalytic amount of a condensing agent (e.g., concentrated HCl or H₂SO₄).

-

Step 2: Heating: Reflux the reaction mixture for 3-6 hours, monitoring the progress using Thin Layer Chromatography (TLC).

-

Step 3: Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. This typically yields the crude benzofuranone intermediate.

-

Step 4: Derivatization (Example: N-Aryl Piperazine Moiety Introduction):

-

To a stirred solution of the intermediate (1.0 eq) in dried DMF, add sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 1 hour.[13]

-

Add the desired alkyl or aryl halide (e.g., α-bromoacetophenone, 1.1 eq) to the mixture.[13]

-

Allow the reaction to proceed until completion as indicated by TLC.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).[13]

-

-

Step 5: Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate the solution in vacuo, and purify the crude product by column chromatography on silica gel to afford the final derivative.[13]

Table 1: Summary of Representative Synthetic Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Phenol | Ethoxycarbonylhydrazine, conc. HCl, Ethanol, 80 °C | Benzofuran Intermediate | N/A | [11] |

| Benzofuran Intermediate | K₂CO₃, DMF, 100 °C | Substituted Benzofuran | N/A | [11] |

| 2-Bromoacetylbenzofuran | NH₂NHCSNH₂, dry dioxane, rt, 3 h | 2-Hydrazinothiazole derivative | 80 | [14] |

| Benzofuran-ol | R-X (Alkyl/Aryl Halide), NaH, DMF | O-substituted Benzofuran | N/A |[13] |

Structural Characterization

The unambiguous determination of the chemical structure of newly synthesized derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose. The purity of the synthesized compounds is typically assessed by TLC and melting point determination.[7]

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[7]

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and confirm the molecular formula of the synthesized compounds.[11] Fragmentation patterns can provide further structural insights.[15][16]

X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides definitive proof of the three-dimensional structure, including absolute stereochemistry.[17][18][19] It reveals precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[18][19]

Table 2: Representative Spectroscopic Data for this compound Derivatives

| Compound | ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR δ (ppm) | HRMS (ESI) [M+Na]⁺ |

|---|---|---|---|

| 6-Fluoro-2-((4-cyanobenzyl)sulfonyl)benzofuran | 7.66–7.57 (m, 3H), 7.35 (d, J = 8.4 Hz, 2H), 7.31–7.28 (m, 2H), 7.16 (td, J₁ = 8.8 Hz, J₂ = 2.0 Hz, 1H), 4.58 (s, 2H)[11] | N/A | Calcd: 336.0263, Found: 336.0256[11] |

| 6-Methoxy-2-((4-cyanobenzyl)sulfinyl)benzofuran | 7.55 (d, J = 8.0 Hz, 2H), 7.46 (d, J = 8.8 Hz, 1H), 7.26–7.22 (m, 2H), 7.07 (s, 1H), 7.02 (s, 1H), 6.98–6.94 (m, 1H), 4.53 (d, J = 12.8 Hz, 1H), 4.47 (d, J = 12.8 Hz, 1H), 3.90 (s, 3H)[11] | N/A | Calcd: 334.0514, Found: 334.0511[11] |

| Albaphenol A (Prenylated Benzofuranone) | N/A | 166.5 (C-3), 166.4 (C-1), 133.7 (C-5), 113.9 (C-6), 109.1 (C-4), 103.7 (C-2), 70.9 (C-10), 39.1 (C-9), 34.0 (C-8), 29.2 (C-11, C-12)[20] | N/A |

Biological Activity and Potential Mechanisms

This compound derivatives have been synthesized and evaluated for a range of biological activities, with many showing promise as antifungal, anticancer, and anti-inflammatory agents.[3][4][13] Their mechanisms of action often involve interaction with specific enzymes or signaling pathways crucial for disease progression. For instance, certain benzofuran derivatives have been identified as selective inhibitors of SIRT2 (Sirtuin 2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[11]

The evaluation of biological activity is a critical component of the drug discovery process. In vitro assays are commonly used to determine the potency of compounds, often expressed as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).

Table 3: Selected Biological Activities of Novel Benzofuran Derivatives

| Compound Class | Activity Type | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference |

|---|---|---|---|---|

| Benzofuran-5-ols | Antifungal | Cryptococcus neoformans | MIC = 1.6 µg/mL | [4] |

| Benzofuran-sulfone | SIRT2 Inhibition | SIRT2 Enzyme | IC₅₀ = 3.81 µM | [11] |

| Benzofuran-N-aryl piperazine | Anticancer | A549 (Lung Cancer) | IC₅₀ = 0.12 µM | [3][13] |

| Benzofuran-N-aryl piperazine | Anti-inflammatory | RAW-264.7 (NO Production) | IC₅₀ = 5.28 µM | [3][13] |

| 2-substituted Benzofurans | Anticancer | HEPG2 (Liver Cancer) | IC₅₀ = 12.4 µg/mL |[14][17] |

Conclusion

The this compound scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide has outlined the fundamental synthetic strategies and the critical role of modern analytical techniques in the robust structural characterization of these derivatives. The combination of detailed synthetic protocols, comprehensive spectroscopic data, and insights into their biological mechanisms provides a solid foundation for researchers and drug development professionals. The continued exploration of the chemical space around the this compound core is poised to yield new candidates with significant potential for treating a wide array of human diseases.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]

- 7. easpublisher.com [easpublisher.com]

- 8. ijsdr.org [ijsdr.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors [mdpi.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Biological activities and potential therapeutic applications of Benzofuran-5-ol.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-5-ol, a key heterocyclic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential therapeutic applications. We delve into its demonstrated antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes available quantitative data, details experimental protocols for assessing its bioactivity, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development endeavors. While specific quantitative data for the parent this compound is limited in publicly available literature, the data presented for its derivatives offer a strong indication of its therapeutic promise.

Introduction

The benzofuran nucleus is a fundamental structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] The fusion of a benzene ring with a furan ring creates a unique chemical architecture that allows for diverse biological interactions. Among the various substituted benzofurans, this compound (also known as 5-hydroxybenzofuran) has garnered considerable attention due to the biological activities associated with its phenolic hydroxyl group and the overall benzofuran scaffold.[3] This guide aims to provide a detailed technical overview of the biological activities and potential therapeutic applications of this compound, serving as a resource for researchers in drug discovery and development.

Biological Activities and Therapeutic Potential

This compound and its derivatives have been investigated for a wide array of pharmacological effects, positioning them as attractive candidates for the development of novel therapeutics.

Antifungal Activity

Several studies have highlighted the potent antifungal properties of this compound derivatives. These compounds have shown efficacy against a range of fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus neoformans.[4][5] The antifungal activity of some derivatives has been reported to be comparable or even superior to existing antifungal agents like 5-fluorocytosine.[6]

Antibacterial Activity

The benzofuran scaffold is also associated with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is sparse, its derivatives have demonstrated inhibitory effects against various bacterial strains.[7][8]

Anticancer Activity

A growing body of evidence supports the anticancer potential of benzofuran derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[9] For instance, a 3-acyl-5-hydroxybenzofuran derivative has demonstrated antiproliferative activity against human breast cancer (MCF-7) cells.[10]

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. These effects are often attributed to the inhibition of pro-inflammatory mediators. While direct data on this compound is limited, its derivatives have shown the ability to modulate key inflammatory pathways.[1][2]

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests inherent antioxidant potential. Studies on its derivatives have confirmed their ability to scavenge free radicals, indicating a potential role in mitigating oxidative stress-related conditions.[11][12]

Neuroprotective Activity

Emerging research indicates that benzofuran derivatives may offer neuroprotective benefits. Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[13]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for various derivatives of this compound. It is important to note that specific IC50 and MIC values for the parent compound, this compound, are not widely available in the public domain. The data presented here for its derivatives provide a comparative context for its potential efficacy.

Table 1: Antifungal and Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |

| 2-amino-4-arylthio-5-hydroxybenzofurans | Candida krusei, Cryptococcus neoformans, Aspergillus niger | 1.6-12.5 | [6] |

| This compound derivatives | Candida albicans | 1.6 | [4] |

| This compound derivatives | Candida tropicalis | 3.2 | [4] |

Table 2: Anticancer Activity of Benzofuran Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-acyl-5-hydroxybenzofuran | MCF-7 (Breast Cancer) | 43.08 | [10] |

| Halogenated Benzofuran | HeLa (Cervical Carcinoma) | 1.136 | [14] |

| Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung Carcinoma) | 8.57 | [14] |

Table 3: Anti-inflammatory and Antioxidant Activity of Benzofuran Derivatives

| Derivative Class | Assay | IC50 | Reference |

| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH Radical Scavenging | rIC50: 0.18 (in Methanol) | [11] |

| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH Radical Scavenging | rIC50: 0.31 (in Methanol) | [11] |

| Piperazine/benzofuran hybrid 5d | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 µM | [15] |

| Aza-benzofuran derivative | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 µM | [15] |

| 6-carboxyethyl-5-hydroxybenzofuran 5-O-β-D-glucopyranoside | DPPH Radical Scavenging | 242.8 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution and create serial dilutions.

-

Assay: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

Workflow for the DPPH Radical Scavenging Assay.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[16]

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth.

-

Serial Dilution: Perform two-fold serial dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Neuroprotective Activity: Aβ Aggregation Inhibition Assay

Principle: This assay evaluates the ability of a compound to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key process in Alzheimer's disease pathology. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils, resulting in a significant increase in fluorescence.

Procedure:

-

Preparation of Aβ Peptides: Prepare a stock solution of Aβ (e.g., Aβ42) in a suitable solvent (e.g., HFIP) and then dilute it in an appropriate buffer to the desired concentration.

-

Assay Setup: In a 96-well plate, mix the Aβ peptide solution with various concentrations of this compound and a ThT solution.

-

Incubation: Incubate the plate at 37°C with shaking.

-

Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

-

Analysis: The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ and ThT without the compound). The IC50 value can be calculated.[17]

Signaling Pathway Modulation

The biological effects of benzofuran derivatives are often mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds suggest the involvement of the following pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][2] This inhibition may occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.

Proposed Inhibition of the NF-κB Pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli, including inflammation. Benzofuran derivatives can modulate MAPK signaling, which in turn affects the expression of inflammatory mediators.[1][2]

Proposed Modulation of the MAPK Pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some benzofuran derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.[18][19]

Inhibition of the PI3K/Akt/mTOR Pathway by Benzofuran Derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties underscore their potential for the development of novel therapeutics for a variety of diseases. While further research is needed to fully elucidate the mechanisms of action and to obtain more specific quantitative data for the parent this compound, the existing evidence strongly supports its continued investigation as a valuable scaffold in drug discovery. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Hydroxybenzofuran-2(3H)-one [smolecule.com]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzo[b]furan-3-ylacetaldehyde | 352434-24-3 | Benchchem [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. iris.cnr.it [iris.cnr.it]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ppgq.ufba.br [ppgq.ufba.br]

- 18. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis and bioactivity of Benzofuran-5-ol.

For Researchers, Scientists, and Drug Development Professionals

Benzofuran scaffolds are a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among these, Benzofuran-5-ol has emerged as a promising nucleus for developing new therapeutic agents, particularly in the antifungal domain.[1][4] This technical guide provides a comprehensive review of the synthesis, quantitative bioactivity, and relevant experimental protocols for this compound and its closely related derivatives, offering a valuable resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core is a critical step in the development of novel therapeutic agents. A common strategy involves the construction of the benzofuran ring system from appropriately substituted phenols. While a variety of methods exist for the synthesis of benzofurans, a representative scheme for producing this compound derivatives is presented below.[1][5][6]

General Synthetic Workflow

The construction of the benzofuran ring often involves the coupling of a phenol with an alkyne, followed by cyclization. Palladium-catalyzed reactions, such as the Sonogashira coupling, are frequently employed for this purpose.

Caption: Generalized synthetic workflow for this compound derivatives.

Bioactivity of this compound

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[7] this compound and its derivatives have shown particularly noteworthy antifungal activity.[1][4]

Antifungal Activity

Several studies have highlighted the potential of this compound derivatives as potent antifungal agents.[4] They have been tested against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus neoformans.[1][4] The proposed mechanism for their antifungal action involves their metabolism into benzoquinone derivatives within the fungal cells, which possess potent antifungal properties.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| This compound Derivative 26 | Cryptococcus neoformans | 1.6 | [4] |

| This compound Derivative 27 | Cryptococcus neoformans | 1.6 | [4] |

| This compound Derivative 28 | Cryptococcus neoformans | 1.6 | [4] |

| This compound Derivative 29 | Cryptococcus neoformans | 3.2 | [4] |

| Fluconazole (Reference) | Cryptococcus neoformans | - | [4] |

Note: Specific structures for derivatives 26-29 are detailed in the cited literature.

Anti-inflammatory and Antioxidant Activity

The broader class of benzofurans is recognized for its anti-inflammatory and antioxidant capabilities.[8][9] The anti-inflammatory effects are often attributed to the modulation of key signaling pathways like NF-κB and MAPK.[8][10][11] The antioxidant properties are linked to their ability to scavenge free radicals, a property enhanced by the hydroxyl group present in compounds like this compound.[9][12] A benzofuran derivative, MBPTA, has been shown to protect against oxidative stress by inhibiting ROS/NO generation and activating the PI3K/Akt survival signaling pathway.[13]

| Bioactivity | Description | Quantitative Data (for related compounds) |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | Compound 5d (a piperazine/benzofuran hybrid) showed an IC50 of 52.23 ± 0.97 µM for NO inhibition in RAW-264.7 cells.[8] |

| Antioxidant | Free radical scavenging activity. | 1,3-benzofuran derivatives have shown EC50 values in the range of 8.27-10.59 mM in DPPH assays.[12] |

Signaling Pathways

Benzofuran derivatives can exert their anti-inflammatory effects by intervening in crucial cellular signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition can down-regulate the production of pro-inflammatory cytokines and mediators.[8][10]

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound's bioactivity.

Synthesis via Palladium-Catalyzed Coupling and Cyclization

This protocol is a general representation for the synthesis of benzofuran rings.

Materials:

-

o-Halophenol derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF or Dioxane)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add the o-halophenol (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous solvent, followed by the base.

-

Add the terminal alkyne (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the benzofuran derivative.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound test compound

-

Fungal inoculum (e.g., Candida albicans)

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the culture medium directly in the 96-well plate.

-

Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Add the fungal inoculum to each well, including a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35 °C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[11]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.[11]

Materials:

-

This compound test compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).[11]

-

In a 96-well plate, add various concentrations of the test compound to different wells.

-

Add the DPPH working solution to each well. A control well should contain only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Benzofuran-5-ol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-5-ol and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, with a particular focus on their antifungal and anticancer properties. Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are presented, alongside a comprehensive summary of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound core.

Introduction

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a core component of many natural products and synthetic molecules with significant biological activities.[1] The introduction of a hydroxyl group at the 5-position of the benzofuran ring, creating the this compound scaffold, has been shown to be a critical determinant for various pharmacological effects.[2] These derivatives have garnered considerable interest due to their potential as antifungal, anticancer, anti-inflammatory, and neuroprotective agents.[1]

This guide will systematically explore the structure-activity relationships of this compound analogs, examining how modifications to the core structure influence their biological efficacy. By summarizing key quantitative data and providing detailed experimental methodologies, this document aims to provide a solid foundation for the rational design of new and more potent therapeutic agents.

Antifungal Activity of this compound Analogs

A significant body of research highlights the potent antifungal activity of this compound derivatives. A key study by Ryu et al. systematically investigated a series of these compounds against various pathogenic fungal strains. The primary mechanism of action for some antifungal benzofurans is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[3]

Quantitative Data: Antifungal Activity

The antifungal efficacy of a series of 3-methyl-2-aryl-benzofuran-5-ol analogs was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in μg/mL. The results are summarized in the table below.

| Compound | R | Candida albicans (KCTC 1940) | Candida krusei (KCTC 7214) | Aspergillus niger (KCTC 1231) | Cryptococcus neoformans (KCTC 7903) |

| 1a | H | 6.3 | 6.3 | 12.5 | 3.2 |

| 1b | 4-F | 3.2 | 3.2 | 6.3 | 1.6 |

| 1c | 4-Cl | 3.2 | 3.2 | 6.3 | 1.6 |

| 1d | 4-Br | 3.2 | 3.2 | 6.3 | 1.6 |

| 1e | 4-CH₃ | 6.3 | 6.3 | 12.5 | 3.2 |

| 1f | 4-OCH₃ | 6.3 | 6.3 | 12.5 | 3.2 |

| 1g | 4-NO₂ | 12.5 | 12.5 | 25 | 6.3 |

| 1h | 2,4-diCl | 1.6 | 1.6 | 3.2 | 1.6 |

| 5-Fluorocytosine | - | 1.6 | 6.3 | >100 | 0.8 |

Data sourced from Ryu et al., Bioorg. Med. Chem. Lett. 2010, 20, 6777-6780.[2][4]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for the antifungal activity of these this compound analogs:

-

Substitution at the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring significantly impact antifungal activity.

-

Halogenation: Introduction of a halogen at the para-position of the phenyl ring (compounds 1b , 1c , 1d ) generally enhances antifungal activity compared to the unsubstituted analog (1a ).

-

Dihalogenation: A 2,4-dichloro substitution on the phenyl ring (compound 1h ) leads to the most potent activity in the series, suggesting that multiple halogen substitutions are favorable.

-

Electron-donating vs. Electron-withdrawing groups: Electron-donating groups like methyl (1e ) and methoxy (1f ) do not improve activity over the unsubstituted analog. A strong electron-withdrawing group like nitro (1g ) is detrimental to the antifungal activity.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have also been extensively investigated for their potential as anticancer agents. While comprehensive SAR studies specifically on a series of this compound analogs are less common in the public domain, numerous studies on broader benzofuran derivatives provide valuable insights. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways like mTOR and HIF-1.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ in μM) of various benzofuran derivatives against different cancer cell lines. It is important to note that these compounds are not all 5-hydroxy substituted, but they provide a broader context for the anticancer potential of the benzofuran scaffold.

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (μM) |

| Halogenated Benzofuran | Brominated derivative | K562 (Leukemia) | 5 |

| HL60 (Leukemia) | 0.1 | ||

| N-Methylpiperidine-Based Benzofuran | Compound 9 | SQ20B (Head and Neck) | 0.46 |

| Benzofuran-based Oxadiazole | Bromo derivative 14c | HCT116 (Colon) | 3.27 |

| 3-Formylbenzofuran | Compound 3b | SK-Hep-1 (Liver) | - |

| Benzofuran-2-carboxamide | Compound 50g | A549 (Lung) | 0.57 |

| HCT-116 (Colon) | 0.87 | ||

| HeLa (Cervical) | 0.73 | ||

| HepG2 (Liver) | 5.74 |

Data compiled from various sources.[1][5][6]

Structure-Activity Relationship (SAR) Insights

From the broader class of benzofuran derivatives, the following SAR observations can be made:

-

Halogenation: Similar to antifungal activity, the presence of halogens can significantly enhance cytotoxic activity against cancer cell lines.[1]

-

Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings like oxadiazole or piperidine often exhibit potent anticancer activity.[1]

-

Substitutions at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring is crucial for anticancer potency. Ester or heterocyclic ring substitutions at the C-2 position have been found to be important for cytotoxic activity.[1]

Experimental Protocols

General Synthesis of 3-Methyl-2-aryl-benzofuran-5-ols

A common synthetic route to 3-methyl-2-aryl-benzofuran-5-ols involves the reaction of a substituted 2,5-dihydroxyacetophenone with an appropriate phenacyl bromide, followed by cyclization.

-

Step 1: Synthesis of 2-hydroxy-5-methoxyacetophenone. To a solution of 2,5-dihydroxyacetophenone in a suitable solvent like acetone, an equivalent of a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate) are added. The mixture is refluxed until the reaction is complete (monitored by TLC). After workup and purification, the desired product is obtained.

-

Step 2: O-alkylation with phenacyl bromide. The 2-hydroxy-5-methoxyacetophenone is then reacted with a substituted phenacyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at room temperature to yield the corresponding ether.

-

Step 3: Cyclization and Demethylation. The resulting ether is subjected to acidic or basic conditions to induce intramolecular cyclization to form the benzofuran ring. Subsequent demethylation of the 5-methoxy group, often using a strong acid like HBr, yields the final 3-methyl-2-aryl-benzofuran-5-ol.

Caption: General synthetic workflow for 3-methyl-2-aryl-benzofuran-5-ols.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity is determined by the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. The colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

-

Preparation of Microdilution Plates: The test compounds are serially diluted in the test medium in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free) well.

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Signaling Pathways

Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. While the specific pathways affected by this compound analogs require further investigation, studies on the broader class of benzofurans provide valuable clues.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, blocking both mTORC1 and Akt signaling. This dual inhibition is significant as it may overcome the resistance associated with rapamycin derivatives that can lead to Akt overactivation.

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to potent antifungal and potentially anticancer compounds. The insights provided in this guide, including quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways, offer a valuable resource for the ongoing research and development of novel this compound-based drugs. Further exploration into the mechanisms of action and the optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of benzofuran-5-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of Benzofuran Derivatives with Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of benzofuran derivatives, with a focus on Benzofuran-5-ol as a representative scaffold, and their interactions with various protein targets. Due to the limited availability of specific in silico data for this compound, this guide leverages findings from studies on structurally related benzofuran derivatives to provide a comprehensive analysis. This approach is common in chemoinformatics for predicting the behavior of novel or less-studied compounds. The methodologies, data, and visualizations presented herein are intended to serve as a valuable resource for researchers in the field of computational drug discovery and design.

Introduction to Benzofuran and its Derivatives in Drug Discovery

Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. The versatile benzofuran scaffold serves as a privileged structure in the design of novel therapeutic agents. In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze the interactions of these compounds with biological targets at a molecular level, thereby accelerating the drug discovery process.

Protein Targets of Benzofuran Derivatives

In silico studies have identified several key protein targets for benzofuran derivatives. These proteins are implicated in various diseases, highlighting the therapeutic potential of this class of compounds.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1-S phase transition. Inhibition of CDK2 is a promising strategy for cancer therapy.[1][2][3]

-

Phosphatidylinositol 3-kinase (PI3K): A lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt signaling pathway is often dysregulated in cancer.[4][5][6][7][8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12][13]

-

Bovine Serum Albumin (BSA): A carrier protein in the blood that can bind to and transport various molecules, including drugs. Studying interactions with BSA is important for understanding the pharmacokinetics of a compound.[14][15][16][17]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell division and is a common target in cancer therapy.

-

Hepatitis C Virus (HCV) NS5B Polymerase: An RNA-dependent RNA polymerase that is essential for the replication of the hepatitis C virus.[18][19][20][21][22]

-

NarL: A response regulator protein in bacteria that is involved in the nitrate-responsive two-component signaling system.

-

Lysine-specific demethylase 1 (LSD1): An enzyme that plays a role in epigenetic regulation and is a target for cancer therapy.

Quantitative Data from In Silico Studies

The following tables summarize the quantitative data obtained from various in silico and in vitro studies on benzofuran derivatives, providing insights into their binding affinities and inhibitory activities against different protein targets.

Table 1: Molecular Docking and Binding Affinity Data

| Benzofuran Derivative | Protein Target | Method | Binding Energy (kcal/mol) | Reference |

| Substituted Benzofurans | 1aj6 protein | AutoDock Vina | -6.9 to -10.4 | [23][24] |

| Benzofuran-1,3,4-oxadiazoles | Mtb Pks13 | MOE | -14.11 to -14.82 | [25] |

| 4-Nitrophenyl Benzofuran (BF1) | BSA | Molecular Docking | - | [14][15][16] |

| 4-Nitrophenyl Benzodifuran (BDF1) | BSA | Molecular Docking | - | [14][15][16] |

| Benzofuran derivatives | Anticancer targets | AutoDock Vina | -6.9 to -10.4 | [26] |

Table 2: In Vitro Inhibition and Binding Data

| Benzofuran Derivative | Protein Target | Assay | IC50 / kD | Reference |

| 4-Nitrophenyl Benzofuran (BF1) | BSA | Fluorescence Spectroscopy | kD = 28.4 ± 10.1 nM | [15] |

| 4-Nitrophenyl Benzodifuran (BDF1) | BSA | Fluorescence Spectroscopy | kD = 142.4 ± 64.6 nM | [15] |

| Benzofuran-pyrazole hybrid (3d) | B-Raf (V600E) | In vitro kinase assay | 0.078 ± 0.004 µg/mL | [27] |

| Benzofuran-pyrazole hybrid (3d) | c-Met | In vitro kinase assay | 0.405 ± 0.017 µg/mL | [27] |

| Benzofuran-pyrazole hybrid (3d) | Pim-1 | In vitro kinase assay | 1.053 ± 0.046 µg/mL | [27] |

| Benzofuran-pyrazole hybrid (3d) | EGFR (WT) | In vitro kinase assay | 0.177 ± 0.007 µg/mL | [27] |

| Benzofuran-pyrazole hybrid (3d) | VEGFR-2 | In vitro kinase assay | 0.275 ± 0.011 µg/mL | [27] |

| Benzofuran derivative (17i) | LSD1 | Biochemical assay | 0.065 µM | [26] |

Experimental Protocols for In Silico Studies

This section provides detailed, step-by-step methodologies for performing molecular docking and molecular dynamics simulations, which are central to the in silico evaluation of benzofuran derivatives.

Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Workflow Diagram:

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like MGLTools or Chimera:

-

Remove water molecules and heteroatoms not relevant to the study.

-

Add polar hydrogens.

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound (or a derivative) using a chemical drawing tool like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

-

Save the ligand in a suitable format (e.g., MOL2 or PDB) and then convert it to PDBQT format using MGLTools, which will assign rotatable bonds.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box around the active site of the protein. The active site can be identified from the literature or by locating the position of a co-crystallized ligand.

-

The size and center of the grid box are specified in a configuration file.

-

-

Running AutoDock Vina:

-

Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

-

Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Molecular Dynamics (MD) Simulation using GROMACS

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Workflow Diagram:

Protocol:

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex from the molecular docking study.

-

Choose a suitable force field (e.g., CHARMM36, AMBER) for both the protein and the ligand. Ligand parameters may need to be generated using a server like CGenFF or Antechamber.

-

Generate the topology files for the protein and the ligand.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

-

Fill the box with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or inappropriate geometries in the initial system. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to understand the dynamics and stability of the protein-ligand complex. Common analyses include:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand to the protein.

-

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving some of the identified protein targets of benzofuran derivatives.

PI3K/Akt Signaling Pathway

VEGFR-2 Signaling Pathway in Angiogenesis

CDK2 in Cell Cycle Regulation

Conclusion

This technical guide has provided a comprehensive overview of the in silico modeling and docking studies of benzofuran derivatives with various protein targets. While specific data for this compound is limited, the analysis of related compounds offers valuable insights into its potential as a therapeutic agent. The detailed experimental protocols for molecular docking and molecular dynamics simulations serve as a practical guide for researchers. The visualized signaling pathways illustrate the mechanisms through which benzofuran derivatives may exert their biological effects. Further computational and experimental studies are warranted to validate these findings and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]